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Compound of Interest

Compound Name: Flt3-IN-18

Cat. No.: B12397931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of

Flt3-IN-18 and its analogs, a series of potent FMS-like tyrosine kinase 3 (Flt3) inhibitors. Flt3 is

a critical target in the development of therapies for acute myeloid leukemia (AML), particularly

in patients harboring Flt3 internal tandem duplication (ITD) mutations, which are associated

with a poor prognosis. Flt3-IN-18, a 2,6,9-trisubstituted purine derivative, has demonstrated

significant inhibitory activity against Flt3 kinase and the proliferation of Flt3-ITD positive AML

cell lines. This document summarizes the key quantitative data, details the experimental

methodologies for the evaluation of these compounds, and visualizes the relevant biological

pathways and experimental workflows.

Core Structure and SAR Summary
Flt3-IN-18 (also referred to as compound 7d in the primary literature) is a potent Flt3 inhibitor

with an IC50 of 3 nM.[1] The core scaffold of this series is a 2,6,9-trisubstituted purine. The

structural modifications of Flt3-IN-18 analogs have been systematically explored to understand

the key molecular features required for potent and selective Flt3 inhibition. The following tables

summarize the quantitative data from these studies, highlighting the impact of substitutions at

the C2, C6, and N9 positions of the purine ring on both biochemical and cellular activity.

Table 1: SAR of Substitutions at the N9 Position
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Compound R (N9) Flt3 IC50 (μM)
MV4-11 GI50
(μM)

MOLM-13 GI50
(μM)

7a methyl >10 >10 >10

7b ethyl 0.045 0.012 0.009

7c isopropyl 0.005 0.003 0.002

7d (Flt3-IN-18) cyclopentyl 0.003 0.002 0.001

7e cyclohexyl 0.004 0.003 0.002

Data compiled from Gucký T, et al. J Med Chem. 2018.[1]

Summary of N9 SAR: A clear trend is observed where increasing the size of the aliphatic

substituent at the N9 position from methyl to cyclopentyl enhances the inhibitory activity. The

cyclopentyl group in Flt3-IN-18 (7d) appears to be optimal for potent Flt3 inhibition and cellular

antiproliferative activity.

Table 2: SAR of Substitutions at the C2 Position
Compound R (C2) Flt3 IC50 (μM)

MV4-11 GI50
(μM)

MOLM-13 GI50
(μM)

7d (Flt3-IN-18)
(1r,4r)-4-

aminocyclohexyl
0.003 0.002 0.001

7f
(1s,4s)-4-

aminocyclohexyl
0.025 0.015 0.011

7g

4-

aminocyclohexyl

(cis/trans

mixture)

0.008 0.005 0.004

7h piperidin-4-yl 0.012 0.008 0.006

7i

N-

methylpiperidin-

4-yl

0.031 0.022 0.018
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Data compiled from Gucký T, et al. J Med Chem. 2018.[1]

Summary of C2 SAR: The (1r,4r)-4-aminocyclohexyl group at the C2 position is critical for high

potency, as seen in Flt3-IN-18 (7d). The stereochemistry is important, with the trans isomer

(7d) being more active than the cis isomer (7f). Replacing the cyclohexyl ring with a piperidinyl

moiety leads to a decrease in activity.

Table 3: SAR of Substitutions at the C6 Position
Compound R (C6) Flt3 IC50 (μM)

MV4-11 GI50
(μM)

MOLM-13 GI50
(μM)

7d (Flt3-IN-18)

4-

(morpholinometh

yl)phenyl

0.003 0.002 0.001

7j

4-(4-

methylpiperazin-

1-

ylmethyl)phenyl

0.004 0.003 0.002

7k
4-(piperidin-1-

ylmethyl)phenyl
0.006 0.004 0.003

7l

4-

((dimethylamino)

methyl)phenyl

0.010 0.007 0.005

7m phenyl >10 >10 >10

Data compiled from Gucký T, et al. J Med Chem. 2018.[1]

Summary of C6 SAR: A substituted phenyl ring at the C6 position is essential for activity. The 4-

(morpholinomethyl)phenyl group in Flt3-IN-18 (7d) provides excellent potency. Other basic

amine-containing substituents at the para position of the phenyl ring are also well-tolerated,

while an unsubstituted phenyl ring leads to a complete loss of activity.

Signaling Pathways and Experimental Workflows
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To understand the mechanism of action of Flt3-IN-18 and its analogs, it is crucial to visualize

the Flt3 signaling pathway and the experimental workflows used for their evaluation.

Flt3 Signaling Pathway
Mutant Flt3, particularly Flt3-ITD, undergoes ligand-independent dimerization and

autophosphorylation, leading to the constitutive activation of downstream signaling pathways

that promote cell proliferation and survival. The primary pathways implicated are the STAT5,

RAS/MAPK, and PI3K/AKT pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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